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1.0 Compound Overview Denibulin HCl is a novel small-molecule vascular-disrupting agent. Its

mechanism of action involves the reversible inhibition of microtubule assembly within the cytoskeleton of

tumor vascular endothelial cells. This disruption leads to rapid changes in tumor vascular function,

characterized by reduced blood flow and vascular permeability, which can be measured quantitatively using

DCE-MRI [1] [2] [3].

2.0 Key Clinical Findings from Phase I Study A first-in-human Phase I study (N=34) established the safety

profile and acute anti-vascular effects of Denibulin in patients with advanced solid tumors [1] [2].

2.1 Safety and Tolerability

Maximum Tolerated Dose (MTD): 180 mg/m² [1] [2].

Dose-Limiting Toxicities (DLTs): At 225 mg/m², DLTs included a transient ischemic attack and grade
3 transaminitis [1].

Common Adverse Events: Nausea, vomiting (dose-related), diarrhea, fatigue, headache, and
anorexia. Notably, no clinically significant myelotoxicity, stomatitis, or alopecia was observed [1].

Cardiovascular Events: One reversible episode of acute coronary ischemia occurred at the MTD
(180 mg/m²), leading to cohort expansion [1].

2.2 Efficacy and Pharmacodynamic Assessment

Tumor Response: No objective responses were noted; however, five patients achieved stable
disease for ≥6 months [1].

Pharmacokinetics: Cmax and AUC values increased with dose, though substantial inter-subject
variability was noted [1].
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Vascular Effects: A significant linear correlation was found between the reduction in the DCE-MRI

parameter Ktrans and systemic exposure to Denibulin (AUC), demonstrating a dose-dependent anti-
vascular effect [1] [3] [4].

Table 1: Summary of Denibulin Phase I Trial Key Data

Parameter Findings

Escalated Doses 4.0 - 225 mg/m² IV, every 3 weeks [1]

Maximum Tolerated Dose
(MTD)

180 mg/m² [1] [2]

Key Dose-Limiting Toxicities Transient ischemic attack, Grade 3 transaminitis (at 225 mg/m²) [1]

Most Common Toxicities Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1]

Anti-Vascular Effect Significant correlation between drug exposure (AUC) & reduction in
Ktrans [1] [3]

Experimental Protocol: DCE-MRI for VDA Assessment

This protocol outlines the procedure for using DCE-MRI to evaluate acute vascular effects in clinical trials

of VDAs like Denibulin [1] [5] [3].

1.0 Objective To non-invasively quantify changes in tumor vascular perfusion and permeability following

administration of a vascular-disrupting agent, thereby providing proof-of-mechanism and informing on dose-

response relationships.

2.0 Imaging Technique Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is the

modality of choice due to its wide applicability across body regions and ability to generate quantitative

parameters related to blood flow and vessel leakiness [3] [4].

3.0 Pre-Imaging Procedures

Patient Preparation: Standard MRI safety screening (e.g., for metallic implants, claustrophobia).
Fasting is not typically required.
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Scanner Requirements: 1.5T or 3.0 MRI scanner with a multichannel body coil. The specific coil

used should be appropriate for the tumor region of interest (e.g., body coil for abdominal tumors).
Baseline Imaging: It is highly recommended to implement a dual-baseline protocol, where patients

are scanned twice before treatment initiation (e.g., 2 days apart) to establish the scan-rescan
coefficient of variability (CoV) and determine the threshold for statistically significant change [3].

4.0 DCE-MRI Acquisition Protocol The following steps detail a generalized acquisition workflow. Specific

parameters (e.g., flip angle, temporal resolution) must be optimized for the scanner and anatomical site.

Table 2: Key Steps in DCE-MRI Data Acquisition

Step Procedure Description Purpose

1. Localizers Acquire standard anatomical localizer sequences. To identify and plan subsequent
scans over the target tumor.

2. T1
Mapping

Acquire multiple scans at different flip angles (e.g.,
2°, 10°, 15°).

To calculate the native T1
relaxation time of tissues, which

is essential for quantitative
model-based analysis.

3. DCE Time
Series

Administer contrast agent as an IV bolus (0.1
mmol/kg Gd-based agent) followed by a saline

flush. Simultaneously, initiate a fast T1-weighted
sequence (e.g., 3D spoiled gradient echo) repeated

for 5-10 minutes.

To dynamically track the uptake
and washout of contrast in the

tumor and feeding blood
vessels.

4.
Anatomical
Imaging

Acquire high-resolution post-contrast T1-weighted

images.

For improved anatomical

correlation and tumor
segmentation.

5.0 Data Analysis

Image Processing: Data must be processed using validated software. The workflow involves:
Motion Correction: Aligning all images in the dynamic series to correct for patient movement.

Segmentation: Manually or semi-automatically delineating the Region of Interest (ROI) on all
slices containing the target tumor.

Arterial Input Function (AIF) Selection: Identifying a major artery (e.g., aorta, iliac artery)
within the field of view to define the blood concentration of contrast over time.
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Parameter Calculation: Fit the concentration-time data from the tumor ROI and AIF to a

pharmacokinetic model (e.g., Extended Tofts Model) to generate quantitative parameter maps [5]:
Ktrans: Volume transfer constant between blood plasma and the extravascular extracellular

space (EES). A decrease indicates reduced blood flow or permeability. This was the primary
parameter correlated with Denibulin exposure [1] [3].

ve: Volume of EES per unit volume of tissue.
vp: Blood plasma volume per unit volume of tissue.

AUC (Area Under the gadolinium concentration curve at 90 seconds): A semi-quantitative
measure of contrast uptake.

6.0 Timing in Clinical Trials For VDAs like Denibulin, the post-treatment scan should be conducted within

hours to a few days after the first dose to capture the acute vascular effects. In the Denibulin Phase I trial,

DCE-MRI was performed at baseline and 6-8 hours post-dose [1].

Experimental Workflow and Data Analysis

The diagram below illustrates the logical flow from image acquisition to final parameter analysis in a

Denibulin trial.
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Important Considerations for VDA Trials

Imaging as a Screening Tool: Demonstrating a dose-dependent reduction in vascular parameters

via DCE-MRI validates the drug's mechanism of action. However, this is a necessary but not
sufficient condition for proving clinical efficacy, which must still be established through traditional

oncology endpoints in later-phase trials [3].
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Heterogeneous Response: VDA effects can be spatially heterogeneous within a tumor. Analysis

should consider the entire tumor volume rather than single-slice measurements to capture this
complexity [5].

Trial Design: The successful application of DCE-MRI in the Denibulin Phase I study highlights the
value of integrating functional imaging biomarkers early in clinical development to guide dose

selection and confirm biological activity [1] [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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